molecular formula C15H17BrN2O2 B8273863 [1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid methyl ester

[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid methyl ester

Cat. No.: B8273863
M. Wt: 337.21 g/mol
InChI Key: BKOWIABPZPNHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

methyl 2-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetate

InChI

InChI=1S/C15H17BrN2O2/c1-10-14(8-15(19)20-3)11(2)18(17-10)9-12-4-6-13(16)7-5-12/h4-7H,8-9H2,1-3H3

InChI Key

BKOWIABPZPNHAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester (30.7 g) (preparation according to WO2007/141267) in CH3CN (500 ml) was added K2CO3 (43.5 g) and 4-bromobenzylbromide (38.6 g) and the reaction heated to reflux. After 15 h, the reaction was cooled and filtered, the filtrate was then concentrated. The residue was recrystallized from cyclohexane to afford 37.3 g of the title compound.
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid methyl ester (6 g, 36 mmol) and 4-bromobenzyl bromide (8.9 g, 36 mmol) in 80 ml acetonitrile was added K2CO3 (4.9 g, 36 mmol). The mixture was stirred for 12 h at room temperature, 12 h at 50° C., and after addition of an additional 1 g of K2CO3 the mixture was stirred for another 12 h at room temperature. The mixture was concentrated by under reduced pressure, poured into water and extracted twice with ethyl acetate, dried with MgSO4 and evaporated under reduced pressure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two

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